molecular formula C21H17ClN2O4S B10811202 N-(2-Benzoyl-4-chlorophenyl)-2-benzenesulfonamidoacetamide

N-(2-Benzoyl-4-chlorophenyl)-2-benzenesulfonamidoacetamide

Cat. No.: B10811202
M. Wt: 428.9 g/mol
InChI Key: AZGBYUWGUIQSAH-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-benzenesulfonamidoacetamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, and a benzenesulfonamidoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-benzenesulfonamidoacetamide typically involves multiple steps. One common method includes the condensation of 2-benzoyl-4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with chloroacetic acid under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-2-benzenesulfonamidoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-2-benzenesulfonamidoacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-benzenesulfonamidoacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzoyl and sulfonamido groups play a crucial role in its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
  • N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide
  • 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamides

Uniqueness

N-(2-Benzoyl-4-chlorophenyl)-2-benzenesulfonamidoacetamide is unique due to its combination of benzoyl, chlorophenyl, and sulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(2-benzoyl-4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c22-16-11-12-19(18(13-16)21(26)15-7-3-1-4-8-15)24-20(25)14-23-29(27,28)17-9-5-2-6-10-17/h1-13,23H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGBYUWGUIQSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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